molecular formula C7H15ClO4 B1633333 2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol

2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol

Cat. No.: B1633333
M. Wt: 198.64 g/mol
InChI Key: PXBFWUNYOGTZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is a polymeric compound formed by the reaction of diethylene glycol and 1-chloro-2,3-epoxypropane. This compound is commonly used in the production of various industrial materials, including plastics and resins. It is known for its versatility and effectiveness in enhancing the properties of the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, typically involves the polymerization of diethylene glycol with 1-chloro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired molecular weight and properties of the polymer .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where diethylene glycol and 1-chloro-2,3-epoxypropane are mixed and reacted. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.

Scientific Research Applications

2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing the mechanical strength and stability of the materials it is incorporated into. Additionally, its chemical structure allows it to interact with different functional groups, facilitating various chemical reactions and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is unique due to its specific chemical structure, which imparts distinct properties such as high chemical resistance, mechanical strength, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and form stable products makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H15ClO4

Molecular Weight

198.64 g/mol

IUPAC Name

2-(chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C4H10O3.C3H5ClO/c5-1-3-7-4-2-6;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2

InChI Key

PXBFWUNYOGTZGI-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(COCCO)O

Canonical SMILES

C1C(O1)CCl.C(COCCO)O

Origin of Product

United States

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